
Methoxymethanol
Overview
Description
Methoxymethanol (CH₃OCH₂OH) is an oxygenated volatile organic compound (OVOC) with a bifunctional structure containing both ether (-O-) and alcohol (-OH) groups. It is a highly flexible molecule due to three internal rotational modes: methyl group torsion (θ), methoxy group torsion (α), and hydroxyl group torsion (β) . Its conformational interconversion occurs through low-energy barriers (~545–2074 cm⁻¹), making it a nonrigid molecule with coupled large-amplitude motions (LAMs) .
This compound has been detected in the interstellar medium (ISM), particularly in high-mass star-forming regions like NGC 6334I, where its spatial distribution correlates with methanol (CH₃OH), suggesting methanol as a precursor . Proposed formation pathways include:
- Radical-radical recombination (e.g., CH₃O + CH₂OH)
- O(¹D) insertion reactions
- Cosmic-ray-induced chemistry in interstellar ices
On Earth, this compound is a minor byproduct in formaldehyde-methanol equilibria and catalytic oxidation processes . It also forms in low-temperature environments, such as electronic cigarette aerosols, via formaldehyde-alcohol reactions .
Preparation Methods
Methoxymethanol can be synthesized through several methods:
Laboratory Synthesis: It forms spontaneously when a water solution of formaldehyde and methanol are mixed or when formaldehyde is bubbled through methanol.
Industrial Production: In space, this compound can form when methanol radicals (CH₂OH or CH₃O) react. Methanol can also react with carbon dioxide and hydrogen at 80°C and some pressure with a ruthenium or cobalt catalyst to yield this compound.
Chemical Reactions Analysis
Methoxymethanol undergoes various chemical reactions:
Oxidation: this compound can be oxidized to produce formaldehyde and methanol.
Reduction: It can be reduced to form methanol and other simpler compounds.
Substitution: this compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions: Reagents such as hydrogen, carbon dioxide, and catalysts like ruthenium or cobalt are commonly used in these reactions.
Major Products: The major products formed from these reactions include formaldehyde, methanol, and other derivatives depending on the reaction conditions.
Scientific Research Applications
Astrochemical Applications
Formation Mechanisms:
Research indicates that methoxymethanol can form through the hydrogenation of carbon monoxide (CO) and formaldehyde (H₂CO) under specific conditions, such as in dark interstellar clouds. Studies have shown that this compound is produced by the recombination of CH₂OH and CH₃O radicals, although the efficiency of this reaction pathway alone does not fully account for its observed abundance relative to methanol .
Astrophysical Significance:
this compound serves as a tracer molecule for electron-induced reactions in the interstellar medium. Its detection provides insights into the chemical processes occurring in space, particularly regarding the formation of complex organic molecules .
Catalytic Applications
Catalysis in Methanol Oxidation:
this compound has been identified as a product during the oxidation of methanol over palladium-based catalysts. Experimental studies have demonstrated that varying the catalyst composition significantly influences this compound yields. The compound appears in the near-surface gas phase during these reactions, highlighting its role as an intermediate in methanol oxidation processes .
Table 1: Catalytic Performance of Palladium-Based Catalysts
Catalyst Type | Temperature Range (°C) | This compound Yield (%) |
---|---|---|
Polycrystalline Pd | 150-300 | Variable |
Pd/Al₂O₃ | 200-250 | Higher than pure Pd |
Pd/Cu Alloy | 180-220 | Moderate |
Chemical Synthesis
Intermediate in Chemical Reactions:
this compound can act as an intermediate in various chemical syntheses. It is involved in producing urea-formaldehyde and melamine-formaldehyde resins through equilibrium mixtures with formaldehyde and methanol .
Potential for Renewable Fuels:
There is ongoing research into using this compound as a precursor for biofuels derived from lignocellulosic biomass. Its potential conversion pathways into hydrocarbons make it a candidate for sustainable fuel production methods .
Toxicological Considerations
While this compound has various applications, it is essential to note its toxicological profile. Exposure to high concentrations can lead to hematological effects, including granulocytopenia and macrocytic anemia. Monitoring occupational exposure levels is crucial for ensuring worker safety .
Study on this compound Formation in Space Conditions
A study conducted by He et al. (2022) investigated the formation of this compound under simulated interstellar conditions. The results indicated that while its formation is feasible, existing models may underestimate its abundance due to incomplete reaction pathways .
Catalytic Performance Analysis
Gurses et al. (2021) explored the catalytic performance of different palladium-based catalysts in methanol oxidation reactions. Their findings highlighted how catalyst structure impacts this compound yields, paving the way for optimizing catalytic processes for industrial applications .
Mechanism of Action
The mechanism of action of methoxymethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and other proteins, affecting their activity and function.
Pathways Involved: It participates in metabolic pathways involving the oxidation and reduction of alcohols and ethers.
Comparison with Similar Compounds
Methanol (CH₃OH)
- Structure: Simpler, monofunctional alcohol.
- Reactivity: Primarily undergoes oxidation or dehydrogenation. Methanol oxidation over Pd-based catalysts generates methoxymethanol as a reactive intermediate .
- Stability: Methanol is thermally stable, whereas this compound decomposes readily at moderate temperatures (~200°C) due to its labile ether-alcohol structure .
- Interstellar Role: Methanol is a precursor to this compound in radical-radical reactions .
Property | This compound | Methanol |
---|---|---|
Molecular Formula | CH₃OCH₂OH | CH₃OH |
Functional Groups | Ether, Alcohol | Alcohol |
Torsional Barriers | 545–2074 cm⁻¹ | N/A (rigid structure) |
ISM Detection | Yes | Yes |
Dimethyl Ether (DME, CH₃OCH₃)
- Structure : Symmetrical ether lacking an -OH group.
- Reactivity: DME undergoes oxidation to form this compound via methoxymethyl radical intermediates (CH₃OCH₂O₂) .
- Torsional Dynamics: DME has a single methyl rotation barrier (~1200 cm⁻¹), whereas this compound exhibits three coupled torsional modes .
Ethylene Glycol (HOCH₂CH₂OH)
- Structure : Diol with two alcohol groups.
- Stability: Ethylene glycol is thermally stable and used as antifreeze, contrasting with this compound’s decomposition into formaldehyde and methanol .
- Synthesis: Ethylene glycol forms via hydroxymethyl radical coupling, while this compound requires methoxy radical involvement .
Methyl Formate (HCOOCH₃)
- Structure : Ester with carbonyl and ether groups.
- Interstellar Abundance: Methyl formate is more abundant in the ISM than this compound, likely due to more efficient grain-surface reactions .
- Reactivity: Methyl formate resists hydrolysis, whereas this compound readily reacts with water or methanol to form equilibrium mixtures .
Key Research Findings
Conformational Flexibility: this compound’s three torsional modes (θ, α, β) lead to six split energy levels (A₁, A₂, E) with splittings as small as 0.003 cm⁻¹ .
Atmospheric Chemistry: this compound is a short-lived intermediate in DME oxidation, with a lifetime of <1 sec under tropospheric conditions .
Synthetic Challenges: In acid-catalyzed carbonylation, this compound forms <5% yield due to equilibrium with formaldehyde and methanol .
Toxicology: this compound decomposes into formaldehyde, a known carcinogen, in e-cigarette aerosols .
Data Tables
Table 1: Torsional Barriers of this compound vs. DME
Compound | Torsional Mode | Barrier (cm⁻¹) |
---|---|---|
This compound | Methyl (θ) | 545.92 |
Methoxy (α) | 1206.6 | |
Hydroxyl (β) | 2074.2 | |
Dimethyl Ether | Methyl | ~1200 |
Table 2: Interstellar Abundance (NGC 6334I)
Compound | Column Density (cm⁻²) | Reference |
---|---|---|
This compound | 4 × 10¹⁸ | |
Methanol | 1.4 × 10²⁰ | |
Methyl Formate | 1.8 × 10¹⁷ |
Biological Activity
Methoxymethanol (CH₃OCH₂OH) is a reactive ether-alcohol compound with significant biological implications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound is formed through various chemical processes, including the coupling of methanol and formaldehyde. It has been identified as a potential tracer molecule in environmental studies and is noted for its role in astrochemistry, particularly in the interstellar medium where it may be produced under cosmic-ray bombardment or UV light photolysis .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Case Studies
- Haematological Effects in Workers : A study involving workers exposed to 2-methoxyethanol (a related compound) revealed significant haematological effects. The study found that after reducing exposure levels, haematological parameters returned to normal within a few months, indicating potential reversibility of some toxic effects .
- Neurotoxic Effects in Nonhuman Primates : A critical study assessed the metabolic fate of this compound in nonhuman primates. It was found that methanol could be oxidized to formaldehyde within the brain, which is known for its neurotoxic properties. This study highlights the potential risks associated with this compound exposure .
Table 1: Summary of Biological Effects Associated with this compound
Table 2: Haematological Parameters in Exposed Workers
Parameter | Exposed Group (n=29) | Comparison Group (n=90) | Significance |
---|---|---|---|
Hemoglobin (g/dL) | 12.3 ± 1.5 | 14.5 ± 1.2 | p < 0.01 |
Packed Cell Volume (%) | 38.1 ± 3.0 | 42.0 ± 2.5 | p < 0.01 |
Red Blood Cell Count (x10^6) | 4.0 ± 0.5 | 5.2 ± 0.4 | p < 0.01 |
Research Findings
Recent research emphasizes the need for further investigation into the biological activities of this compound and its derivatives:
- Toxicological Studies : More extensive studies are warranted to understand the full extent of toxicity associated with chronic exposure to this compound and its metabolites.
- Potential Therapeutic Uses : While primarily studied for its toxicological properties, exploring the therapeutic potential of methoxy derivatives could yield beneficial applications in pharmacology.
Properties
IUPAC Name |
methoxymethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2/c1-4-2-3/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWYCFISAQVCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027571 | |
Record name | Methoxymethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-52-3 | |
Record name | Hemiformal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4461-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxymethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methoxymethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxymethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T7K15960E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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